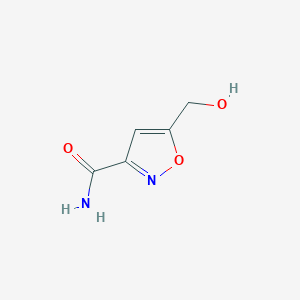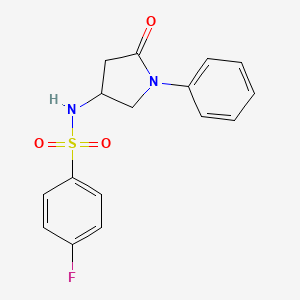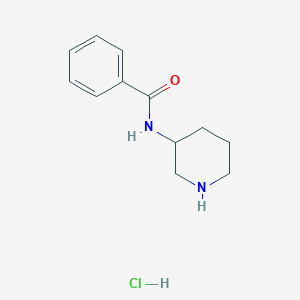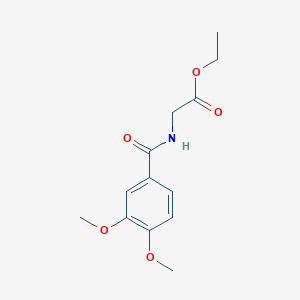
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound has been synthesized through various methods and has been found to exhibit certain biochemical and physiological effects. In
Applications De Recherche Scientifique
Herbicidal Activity
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential as herbicides. For instance, compounds with thiadiazole rings have been found effective in controlling weed growth, indicating their importance in agricultural chemistry for developing new herbicidal agents (Liu et al., 2008; Man‐Yun Liu & De-Qing Shi, 2014).
Antimicrobial and Antifungal Activities
Anticancer Agents
Several studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. These compounds have been tested against various cancer cell lines, demonstrating promising anticancer activity. This suggests that such derivatives could serve as leads for the development of new anticancer drugs (S. M. Gomha et al., 2017; Ibrahim A. Al-Suwaidan et al., 2016).
Photosensitizers for Photodynamic Therapy
Novel compounds featuring the thiadiazole ring have been explored for their potential in photodynamic therapy, a treatment method for various diseases, including cancer. These compounds have shown good fluorescence properties and high singlet oxygen quantum yields, essential for effective photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Insecticidal Activity
The inclusion of 1,2,3-thiadiazole in N-tert-butyl-N,N'-diacylhydrazines has been shown to maintain or enhance insecticidal activities against certain pests, suggesting their utility in developing environmentally friendly pest control agents (Huan Wang et al., 2011).
Propriétés
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-5-18(28-15-9-6-13(2)7-10-15)19(25)22-21-24-23-20(29-21)16-12-14(26-3)8-11-17(16)27-4/h6-12,18H,5H2,1-4H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGIMSQTOHOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide](/img/structure/B2668701.png)
![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2668703.png)
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2668706.png)
![1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2668707.png)

![4-chloro-N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2668711.png)



![N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2668717.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2668722.png)
![N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2668723.png)